molecular formula C6H8N2OS2 B13090860 N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine

N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine

Cat. No.: B13090860
M. Wt: 188.3 g/mol
InChI Key: PAIHNPGAULKJIQ-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxypyridine ring, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine typically involves the condensation of 6-methoxypyridine-3-amine with appropriate thiol and hydroxylamine derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reaction being carried out under controlled temperatures to optimize yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The methoxypyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with bacterial proteins, disrupting their function and leading to antimicrobial effects . The compound’s methoxypyridine ring allows it to form hydrogen bonds and hydrophobic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine is unique due to its sulfanylthiohydroxylamine group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H8N2OS2

Molecular Weight

188.3 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine

InChI

InChI=1S/C6H8N2OS2/c1-9-6-3-2-5(4-7-6)11-8-10/h2-4,8,10H,1H3

InChI Key

PAIHNPGAULKJIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)SNS

Origin of Product

United States

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